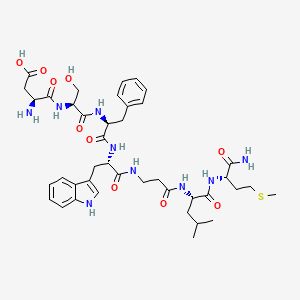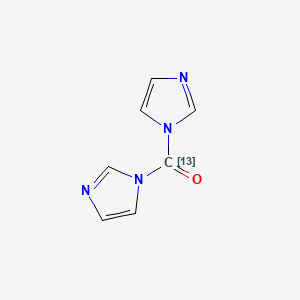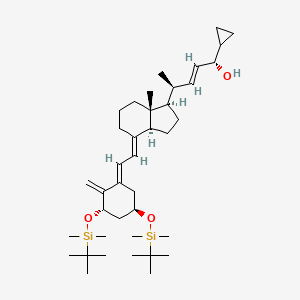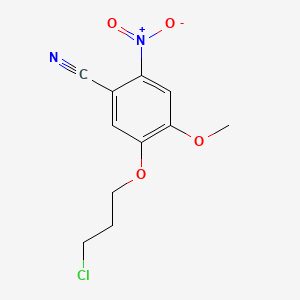
(Trp7,b-Ala8)-Neurokinin A (4-10)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Trp7,b-Ala8)-Neurokinin A (4-10)” is a chemical compound with the molecular formula C41H57N9O10S and a molecular weight of 868.02 . It is available for purchase from various suppliers .
Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving "(Trp7,b-Ala8)-Neurokinin A (4-10)" .Physical And Chemical Properties Analysis
“(Trp7,b-Ala8)-Neurokinin A (4-10)” has a molecular weight of 868.02 . Additional physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Selective NK-2 Receptor Agonism : (Trp7,β-Ala8)-Neurokinin A (4-10) acts as a selective NK-2 tachykinin receptor agonist. It has been found effective in producing rat bladder contraction and bronchospasm in guinea-pigs, effects associated with NK-2 receptors activation. However, it shows weak activity in causing hypotension or plasma extravasation in rats and salivation in guinea-pigs, which are effects typically involving NK-1 receptors (Maggi et al., 1990).
Neurokinin Receptor Characterization : The compound is utilized in studies aimed at characterizing neurokinin receptors and determining their roles in physiopathology. Chemical modifications in NKA (4-10) sequences, like the inclusion of β-Ala in position 8, lead to compounds that maintain weak agonistic activities on NK-1 and NK-2 receptors (Drapeau et al., 1990).
Structure-Activity Studies : Research has been conducted to identify selective agonists for NK-2 receptors. In these studies, (Trp7,β-Ala8)-Neurokinin A (4-10) has been identified as a selective agonist, providing insights into the minimum structure required for NK-2 receptor activation (Regoli et al., 1990).
Pharmacological Evidence in Cell Models : The compound has been used in pharmacological studies involving murine neuroblastoma C1300 cells to understand the features of NK2 neurokinin receptors. It was found that (Trp7,β-Ala8)-Neurokinin A (4-10) did not stimulate an increase in intracellular free Ca2+ in these cells, suggesting the presence of NK2 receptors with different characteristics from known ones (Fukuhara et al., 1995).
Radioligand Binding Studies : It has also been used as a novel radioligand for assessing the binding characteristics of NK2 receptors. Studies have shown that (Trp7,β-Ala8)-Neurokinin A (4-10) binds specifically and in a concentration-dependent manner to NK2 receptors (Goso et al., 1995).
Role in Modulating Nervous System Responses : The compound has been used to investigate the involvement of NK3 receptors in anxiety, providing insights into the physiological roles of different tachykinins in the nervous system (Ribeiro et al., 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions or potential applications for “(Trp7,b-Ala8)-Neurokinin A (4-10)” are not specified in the search results .
Relevant Papers The search results do not provide specific references to papers or scientific literature related to "(Trp7,b-Ala8)-Neurokinin A (4-10)" . For a comprehensive literature review, it is recommended to search academic databases such as PubMed or Google Scholar.
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[3-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H57N9O10S/c1-23(2)17-30(39(58)47-29(36(43)55)14-16-61-3)46-34(52)13-15-44-38(57)32(19-25-21-45-28-12-8-7-11-26(25)28)49-40(59)31(18-24-9-5-4-6-10-24)48-41(60)33(22-51)50-37(56)27(42)20-35(53)54/h4-12,21,23,27,29-33,45,51H,13-20,22,42H2,1-3H3,(H2,43,55)(H,44,57)(H,46,52)(H,47,58)(H,48,60)(H,49,59)(H,50,56)(H,53,54)/t27-,29-,30-,31-,32-,33-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOJTYHIRISXJZ-AOUUIGKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CCNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H57N9O10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
868.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of using (Trp7,β-Ala8)-Neurokinin A (4-10) in studying neurokinin receptor function, particularly in the context of the provided research papers?
A1: The research papers provided utilize (Trp7,β-Ala8)-Neurokinin A (4-10) primarily as a pharmacological tool to investigate the role of NK-3 receptors in various physiological and pathological processes.
- In the study exploring scopolamine-induced memory impairment, (Trp7,β-Ala8)-Neurokinin A (4-10) was used to assess whether NK-3 receptor activation could mitigate memory deficits []. Although the results did not confirm a direct involvement of NK-3 receptors, the study highlights the importance of using selective agonists like (Trp7,β-Ala8)-Neurokinin A (4-10) to dissect the specific contributions of different neurokinin receptor subtypes.
Q2: Are there any documented instances of (Trp7,β-Ala8)-Neurokinin A (4-10) exhibiting off-target effects or interacting with other receptor systems?
A: While designed for NK-3 receptor selectivity, the research on (Trp7,β-Ala8)-Neurokinin A (4-10) reveals potential for off-target effects. The study investigating its ability to reverse scopolamine-induced memory impairment found that its effects were not blocked by a known NK-3 receptor antagonist []. This suggests that (Trp7,β-Ala8)-Neurokinin A (4-10) might interact with other targets besides NK-3 receptors, leading to the observed pharmacological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-alpha-[[(tert-butoxy)carbonyl]amino]-3-nitrobenzenebutanoic acid methyl ester](/img/structure/B595827.png)











![Furo[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B595849.png)